molecular formula C11H15BO4 B1372229 5-(3-Boronophenyl)pentanoic acid CAS No. 1072946-56-5

5-(3-Boronophenyl)pentanoic acid

Cat. No.: B1372229
CAS No.: 1072946-56-5
M. Wt: 222.05 g/mol
InChI Key: XGGDWAPJLLSYBU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Boronophenyl)pentanoic acid typically involves the reaction of 3-bromophenylboronic acid with pentanoic acid under specific conditions. The reaction is carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction mixture is heated to reflux, and the product is isolated through standard purification techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-(3-Boronophenyl)pentanoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-(3-Boronophenyl)pentanoic acid has a wide range of scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in Suzuki-Miyaura cross-coupling reactions.

    Biology: Investigated for its potential as a boron carrier in boron neutron capture therapy (BNCT) for cancer treatment.

    Medicine: Explored for its role in drug delivery systems and as a precursor for boron-containing pharmaceuticals.

    Industry: Utilized in the production of advanced materials and polymers

Mechanism of Action

The mechanism of action of 5-(3-Boronophenyl)pentanoic acid involves its interaction with molecular targets through its boron and carboxylic acid groups. The boron atom can form reversible covalent bonds with diols and other nucleophiles, making it useful in drug delivery and enzyme inhibition. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity to biological targets .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Carboxybutyl)phenylboronic acid
  • 5-(3-Bromophenyl)pentanoic acid
  • Benzenepentanoic acid, 3-bromo-

Uniqueness

5-(3-Boronophenyl)pentanoic acid stands out due to its unique combination of a boron atom and a carboxylic acid group. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various scientific research applications .

Properties

IUPAC Name

5-(3-boronophenyl)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BO4/c13-11(14)7-2-1-4-9-5-3-6-10(8-9)12(15)16/h3,5-6,8,15-16H,1-2,4,7H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGGDWAPJLLSYBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)CCCCC(=O)O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60674600
Record name 5-(3-Boronophenyl)pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60674600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072946-56-5
Record name 3-Boronobenzenepentanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1072946-56-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(3-Boronophenyl)pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60674600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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